A Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
A Technical Guide to Ald-Ph-amido-PEG1-C2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Ald-Ph-amido-PEG1-C2-NHS ester is a specialized chemical tool known as a heterobifunctional linker. It is primarily utilized in the fields of bioconjugation, chemical biology, and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] This guide provides an in-depth overview of its structure, mechanism, properties, and application protocols.
Core Structure and Functional Components
Ald-Ph-amido-PEG1-C2-NHS ester is a molecule with two distinct reactive ends, connected by a spacer. This dual-reactivity allows for the sequential and controlled conjugation of two different molecules.
-
Aldehyde Group (Ald): The formyl group (-CHO) on the phenyl ring serves as one of the reactive ends. It selectively reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) under reductive amination conditions to form a stable secondary amine bond.[7]
-
NHS Ester Group: The N-hydroxysuccinimide (NHS) ester is a highly reactive group at the other end of the molecule. It efficiently reacts with primary aliphatic amines to form a stable and irreversible amide bond.[8][9][10] This reaction is a cornerstone of bioconjugation due to its reliability and mild reaction conditions.[9]
-
PEG Spacer: The linker incorporates a single polyethylene (B3416737) glycol (PEG) unit. PEG linkers are widely used to improve the solubility and pharmacokinetic properties of the resulting conjugate.[11][12] They also provide spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity.[11]
Physicochemical and Technical Data
The quantitative properties of Ald-Ph-amido-PEG1-C2-NHS ester are crucial for designing and executing conjugation experiments.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂O₇ | [1] |
| Molecular Weight | 362.33 g/mol | [1] |
| CAS Number | 2101206-80-6 | [1] |
| Appearance | Varies (often a solid or viscous liquid) | |
| Solubility | Soluble in organic solvents like DMSO and DMF.[1][13] | Limited aqueous solubility.[10] |
| Storage Conditions | Typically stored at -20°C to prevent degradation. | Susceptible to hydrolysis.[10] |
| Purity | >95% (Varies by supplier) | [14] |
| Reactive Groups | Aldehyde, NHS Ester | |
| Spacer Arm | PEG1 (single polyethylene glycol unit) |
Mechanism of Action and Reaction Pathways
The utility of this linker lies in its ability to facilitate two distinct chemical reactions, allowing for a controlled, two-step conjugation process. This avoids the unwanted self-conjugation that can occur with homobifunctional linkers.[15]
Step 1: NHS Ester-Amine Reaction The NHS ester reacts with a primary amine via nucleophilic acyl substitution.[8][9] The unprotonated amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[9][10][13] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[10]
Step 2: Aldehyde-Amine Reaction (Reductive Amination) The aldehyde group reacts with a different primary amine to form a Schiff base intermediate. This intermediate is unstable and exists in equilibrium.[7] To create a stable bond, a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is introduced.[7] This agent selectively reduces the Schiff base to a stable secondary amine linkage without reducing the aldehyde itself.[7]
The logical flow of these reactions is critical for creating specific bioconjugates like PROTACs, which link a target protein to an E3 ubiquitin ligase.[][17]
Caption: Dual-step conjugation chemistry of the heterobifunctional linker.
Applications in PROTAC Development
A primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[17] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[][17] The linker's length, flexibility, and composition are critical for the proper formation and stability of this ternary complex.[17][18]
Caption: The catalytic cycle of a PROTAC leading to protein degradation.
Detailed Experimental Protocols
The following are generalized protocols. Researchers must optimize concentrations, reaction times, and purification methods for their specific molecules.
This protocol details the reaction of the NHS ester end of the linker with a molecule containing a primary amine, such as an E3 ligase ligand.
-
Reagent Preparation :
-
Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.[10] The concentration should typically be 1-10 mg/mL.[9]
-
Immediately before use, dissolve the Ald-Ph-amido-PEG1-C2-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution.[1][13]
-
-
Conjugation Reaction :
-
Quenching :
-
Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM.[10] Incubate for 30 minutes.
-
-
Purification :
-
Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[13]
-
This protocol details the reaction of the aldehyde end of the purified intermediate with a target protein.
-
Reagent Preparation :
-
Buffer-exchange the target protein into a suitable reaction buffer (e.g., PBS or HEPES at pH ~7.0).
-
Prepare a fresh solution of a reducing agent, such as 5M Sodium Cyanoborohydride (NaCNBH₃).[7]
-
-
Conjugation Reaction :
-
Combine the purified aldehyde-containing intermediate with the target protein solution, often at a 10- to 20-fold molar excess of the intermediate.
-
Add the NaCNBH₃ solution to the reaction mixture to a final concentration of approximately 50 mM.[7]
-
Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C.[7]
-
-
Purification :
-
Purify the final conjugate to remove the excess intermediate, reducing agent, and other reaction components using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.
-
Caption: A typical experimental workflow for synthesizing a PROTAC.
References
- 1. Ald-Ph-amido-PEG1-C2-NHS ester - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ald-ph-amido-peg1-c2-nhs ester — TargetMol Chemicals [targetmol.com]
- 4. Ald-Ph-amido-PEG1-C2-NHS ester - CAS:2101206-80-6 - KKL Med Inc. [kklmed.com]
- 5. targetmol.cn [targetmol.cn]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. glenresearch.com [glenresearch.com]
- 14. precisepeg.com [precisepeg.com]
- 15. korambiotech.com [korambiotech.com]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 18. Linker Design and Optimization protocol v1 [protocols.io]
- 19. biotium.com [biotium.com]
